2-(4-Chloro-5-methyl-2-tetradecylphenoxy)ethyl (1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)carbamate 2-(4-Chloro-5-methyl-2-tetradecylphenoxy)ethyl (1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 94087-60-2
VCID: VC17077027
InChI: InChI=1S/C33H45Cl2N3O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-26-22-29(35)25(2)21-30(26)41-19-20-42-33(40)36-31-24-32(39)38(37-31)28-18-15-17-27(34)23-28/h15,17-18,21-23H,3-14,16,19-20,24H2,1-2H3,(H,36,37,40)
SMILES:
Molecular Formula: C33H45Cl2N3O4
Molecular Weight: 618.6 g/mol

2-(4-Chloro-5-methyl-2-tetradecylphenoxy)ethyl (1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)carbamate

CAS No.: 94087-60-2

Cat. No.: VC17077027

Molecular Formula: C33H45Cl2N3O4

Molecular Weight: 618.6 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-5-methyl-2-tetradecylphenoxy)ethyl (1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)carbamate - 94087-60-2

Specification

CAS No. 94087-60-2
Molecular Formula C33H45Cl2N3O4
Molecular Weight 618.6 g/mol
IUPAC Name 2-(4-chloro-5-methyl-2-tetradecylphenoxy)ethyl N-[1-(3-chlorophenyl)-5-oxo-4H-pyrazol-3-yl]carbamate
Standard InChI InChI=1S/C33H45Cl2N3O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-26-22-29(35)25(2)21-30(26)41-19-20-42-33(40)36-31-24-32(39)38(37-31)28-18-15-17-27(34)23-28/h15,17-18,21-23H,3-14,16,19-20,24H2,1-2H3,(H,36,37,40)
Standard InChI Key XUAJUKQKJZJNMQ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCC1=C(C=C(C(=C1)Cl)C)OCCOC(=O)NC2=NN(C(=O)C2)C3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of this compound is 2-(4-chloro-5-methyl-2-tetradecylphenoxy)ethyl N-[1-(3-chlorophenyl)-5-oxo-4H-pyrazol-3-yl]carbamate, reflecting its intricate architecture. Its molecular formula, C₃₃H₄₅Cl₂N₃O₄, underscores the presence of 33 carbon atoms, two chlorine atoms, and a pyrazolone ring system. The molecular weight is 618.6 g/mol, computed from isotopic composition.

Structural Components

The compound integrates four distinct moieties:

  • A 4-chloro-5-methyl-2-tetradecylphenoxy group, featuring a long hydrophobic tetradecyl chain (C₁₄H₂₉) and chloro-methyl substitutions on the aromatic ring.

  • An ethyl carbamate linker connecting the phenoxy group to the pyrazolone system.

  • A 1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl group, comprising a chlorinated benzene ring fused to a partially saturated pyrazolone core.

The SMILES notation (CCCCCCCCCCCCCCC1=C(C=C(C(=C1)Cl)C)OCCOC(=O)NC2=NN(C(=O)C2)C3=CC(=CC=C3)Cl) and InChIKey (XUAJUKQKJZJNMQ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Table 1: Key Identifiers and Descriptors

PropertyValue
CAS No.94087-60-2
Molecular FormulaC₃₃H₄₅Cl₂N₃O₄
Molecular Weight618.6 g/mol
IUPAC Name2-(4-chloro-5-methyl-2-tetradecylphenoxy)ethyl N-[1-(3-chlorophenyl)-5-oxo-4H-pyrazol-3-yl]carbamate
SMILESCCCC...C(=O)OC
InChIKeyXUAJUKQKJZJNMQ-UHFFFAOYSA-N
PubChem Compound ID3023431

Synthesis and Characterization

Synthetic Pathways

While detailed synthetic protocols remain undisclosed in public literature, the structure suggests a multi-step assembly. A plausible route involves:

  • Alkylation of phenol: Introducing the tetradecyl chain to 4-chloro-5-methylphenol via Friedel-Crafts alkylation.

  • Etherification: Reaction of the alkylated phenol with ethylene glycol to form the phenoxyethyl intermediate.

  • Carbamate formation: Coupling the phenoxyethyl group to the pyrazolone amine via carbamate linkage using methyl chloroformate.

Spectroscopic Characterization

Though experimental data (e.g., NMR, IR) are unavailable, predictive analyses highlight key features:

  • ¹H NMR: Signals for the tetradecyl chain (δ 0.8–1.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and pyrazolone carbonyl (δ 165–170 ppm).

  • IR Spectroscopy: Stretches for C=O (carbamate: ~1700 cm⁻¹), N-H (pyrazolone: ~3300 cm⁻¹), and C-Cl (aromatic: ~750 cm⁻¹).

Research Gaps and Future Directions

Despite its structural novelty, empirical data on this compound remain sparse. Priority areas for investigation include:

  • In vitro toxicity assays to quantify IC₅₀ values.

  • Solubility and stability studies in physiological buffers.

  • Synthetic optimization to improve yield and purity.

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